

A Researcher's Guide to Strobane Analytical Standards: Sourcing and Comparison

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For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. This guide provides a comprehensive comparison of commercially available **Strobane** analytical standards, offering insights into their sourcing, typical specifications, and the experimental protocols for their use. **Strobane**, a complex mixture of chlorinated terpenes, has been used as a pesticide and its detection in environmental and biological matrices requires high-purity, certified reference materials (CRMs).

Comparison of Strobane Analytical Standards

Obtaining specific Certificates of Analysis (CoAs) for **Strobane** from every supplier can be challenging without a direct purchase. However, based on the information available from leading suppliers of pesticide standards, we can construct a representative comparison of the typical specifications provided for a **Strobane** analytical standard. The following table summarizes the key quantitative data researchers should expect to find on a CoA. It is crucial to obtain the lot-specific CoA from the supplier for the most accurate information.

Table 1: Representative Comparison of **Strobane** Analytical Standard Specifications



Parameter	AccuStandard (P- 339N/S)	Chem Service (PS-79)	Pharmaffiliates (PA PST 016200)
Product Format	Neat solid (P-339N) or solution in Methanol (P-339S)	Neat solid	Not specified, likely neat solid
Certified Purity	Typically ≥98% for neat material	Stated as high purity, often ≥98%	Purity to be stated on CoA
Certified Concentration & Uncertainty	For solutions (e.g., 100 μg/mL ± 0.5%)	Not applicable for neat	To be specified on CoA for solutions
Traceability	To NIST or other National Metrology Institutes	To NIST or other National Metrology Institutes	To USP, EP, BP, IP as applicable
Accreditation	ISO 17034, ISO/IEC 17025, ISO 9001	ISO 17034, ISO/IEC 17025, ISO 9001	ISO/IEC 17025, ISO 17034
Storage Conditions	Ambient (>5 °C) for neat and solution	Room Temperature	2-8°C Refrigerator
Shelf Life	Specified on CoA	Specified on CoA	To be specified on CoA

Note: The data in this table is illustrative and based on typical specifications for chlorinated pesticide standards from these suppliers. Always refer to the specific Certificate of Analysis for the lot you purchase.

Key Suppliers of Strobane Analytical Standards

Several reputable suppliers specialize in the production and distribution of certified reference materials for pesticide analysis. For **Strobane** (CAS No. 8001-50-1), the following are prominent sources:

AccuStandard: A well-established provider of certified reference materials, offering Strobane
in both neat and solution forms. Their products are manufactured under a robust quality
system with multiple ISO accreditations, ensuring high accuracy and traceability.



- Chem Service: Another leading manufacturer of analytical standards, Chem Service, offers a
 Strobane standard. They are known for their high-purity standards and hold accreditations
 under ISO 17034 and ISO/IEC 17025.
- Pharmaffiliates: This supplier offers a wide range of pharmaceutical and analytical standards, including **Strobane**. They provide comprehensive documentation with their products, including a Certificate of Analysis, and are accredited to ISO/IEC 17025 and ISO 17034.

When selecting a supplier, researchers should consider not only the product specifications but also the supplier's accreditations, the comprehensiveness of the provided documentation, and their technical support.

Experimental Protocols for Strobane Analysis

The analysis of **Strobane**, as a chlorinated pesticide, is typically performed using gas chromatography (GC) with a sensitive detector such as an Electron Capture Detector (ECD) or a Mass Spectrometer (MS). The following protocol is a generalized procedure based on EPA Method 8081B for organochlorine pesticides, which is suitable for **Strobane** analysis.

Sample Preparation (Solid Matrix, e.g., Soil)

- Extraction:
 - Weigh 10-30 g of the homogenized soil sample.
 - Mix the sample with anhydrous sodium sulfate to remove moisture.
 - Extract the sample using a Soxhlet extractor with a suitable solvent mixture, such as hexane/acetone (1:1, v/v), for 16-24 hours.
 - Alternatively, pressurized fluid extraction (PFE) or microwave-assisted extraction can be used for faster extraction times.
- Cleanup:
 - The presence of co-extracted matrix components can interfere with the analysis. A cleanup step is often necessary.



- Florisil Cleanup (EPA Method 3620C): Pass the concentrated extract through a Florisil column to remove polar interferences. Elute the analytes with solvents of increasing polarity.
- Gel Permeation Chromatography (GPC) (EPA Method 3640A): This technique is effective for removing high-molecular-weight interferences.
- Sulfur Removal (EPA Method 3660B): If elemental sulfur is present in the sample, it can be removed by reaction with copper or mercury.

GC-ECD/MS Analysis (Based on EPA Method 8081B)

- Gas Chromatograph: A GC system equipped with a split/splitless injector and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
- Column: A non-polar or semi-polar capillary column is typically used. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or similar). A confirmation column with a different stationary phase is recommended to confirm the identity of the analytes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at 10 °C/minute.
 - Hold at 280 °C for 10 minutes.
- Detector Temperature:
 - ECD: 300 °C.
 - MS Transfer Line: 280 °C.



- MS Parameters (if used):
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification.

Method Validation

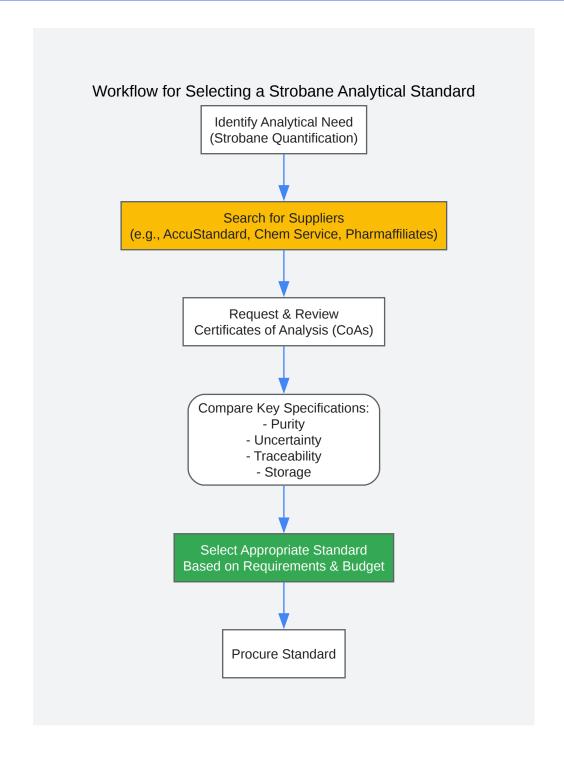
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

- Linearity: A calibration curve should be prepared using a series of standard solutions of **Strobane** at different concentrations. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
- Precision: The repeatability and intermediate precision of the method should be evaluated by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be <15%.
- Accuracy: The accuracy of the method should be determined by analyzing spiked samples at different concentration levels. The recovery should be within an acceptable range, typically 70-130%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

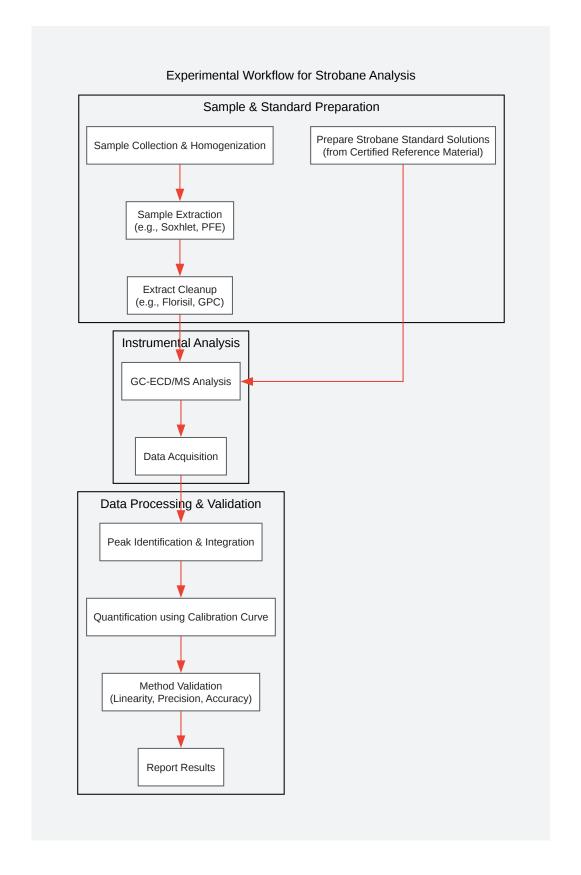
Visualizing the Workflow

The following diagrams illustrate the key processes involved in selecting and utilizing a **Strobane** analytical standard.









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